![molecular formula C15H14F3N3O2 B1405517 N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1227954-80-4](/img/structure/B1405517.png)

N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Descripción general

Descripción

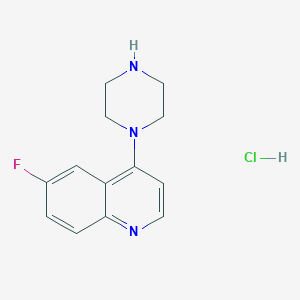

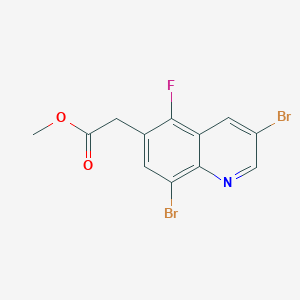

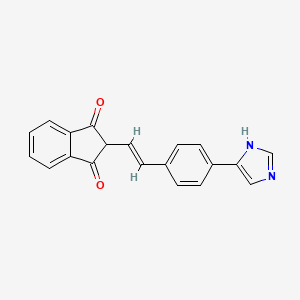

“N-(2-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can be beneficial for binding to biological targets.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate (derived from the 2-methoxyphenyl group) with an amine (derived from the 2-methyl-6-(trifluoromethyl)pyridin-3-yl group).Molecular Structure Analysis

The molecule contains a urea group, which is planar and can participate in hydrogen bonding. The presence of the methoxyphenyl and trifluoromethylpyridinyl groups could impart interesting electronic and steric properties to the molecule.Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and isocyanate.Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific substituents on the urea group. For example, the presence of the trifluoromethyl group could increase the lipophilicity of the compound.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- N-Substituted ureas, which share a structural resemblance to N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, have been studied for their potential in antimicrobial activity. This includes a focus on the synthesis process and evaluation of their properties against various bacterial and fungal strains (Reddy, Reddy, & Venugopal, 2003).

Medicinal Chemistry and Drug Development

- Certain urea derivatives, including compounds structurally similar to the one , have been synthesized and evaluated for their enzyme inhibition and anticancer properties. This research is critical in the ongoing search for new anticancer agents (Mustafa, Perveen, & Khan, 2014).

- Additionally, research has been conducted on modifying urea compounds to improve their anticancer efficacy and reduce toxicity, highlighting the potential of such compounds in cancer therapy (Xiao-meng Wang et al., 2015).

Solar Energy and Material Science

- Urea derivatives have also been investigated in the field of solar energy. Studies have been conducted on using pyridine-anchor co-adsorbents, related to the structure of N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, to enhance the performance of dye-sensitized solar cells. This research contributes to the development of more efficient solar energy harvesting technologies (Wei et al., 2015).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. The specific safety and hazard information would depend on the properties of the compound, which are not available in this case.

Direcciones Futuras

Future research could involve the synthesis and characterization of this compound, followed by evaluation of its biological activity against various targets.

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O2/c1-9-10(7-8-13(19-9)15(16,17)18)20-14(22)21-11-5-3-4-6-12(11)23-2/h3-8H,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMXVXBDNJPTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701156067 | |

| Record name | N-(2-Methoxyphenyl)-N′-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701156067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |

CAS RN |

1227954-80-4 | |

| Record name | N-(2-Methoxyphenyl)-N′-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxyphenyl)-N′-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701156067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1405435.png)

![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)